molecular formula C4H8N2 B1266170 4-Aminobutyronitrile CAS No. 32754-99-7

4-Aminobutyronitrile

Cat. No.: B1266170
CAS No.: 32754-99-7
M. Wt: 84.12 g/mol
InChI Key: XGYKKVTZDQDYJQ-UHFFFAOYSA-N
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Description

4-Aminobutyronitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYKKVTZDQDYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186426
Record name 4-Aminobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32754-99-7
Record name 4-Aminobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32754-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032754997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Aminobutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 4-Aminobutanenitrile and what are their limitations?

A1: Two main synthetic approaches for 4-Aminobutanenitrile are discussed in the research:

    Q2: Why is the hydrochloride salt of 4-Aminobutanenitrile preferred for storage?

    A2: 4-Aminobutanenitrile is inherently unstable at room temperature. To address this issue, the hydrochloride salt (4-Aminobutanenitrile hydrochloride) is prepared by bubbling Hydrogen Chloride gas (HCl(g)) through a chloroform solution of 4-Aminobutanenitrile. The resulting salt exhibits superior stability at room temperature, making it the preferred form for storage. []

    Q3: How does the presence of magnesia influence the catalytic activity and selectivity of nickel catalysts in the hydrogenation of 1,4-Butanedinitrile?

    A3: Research indicates that incorporating magnesia into nickel catalysts significantly enhances their activity in 1,4-Butanedinitrile hydrogenation compared to bulk nickel oxide catalysts. [] The presence of basic magnesia offers several benefits:

    • Suppression of Condensation Reactions: Magnesia helps minimize undesirable condensation reactions, promoting the formation of amines. []
    • Prevention of Catalyst Deactivation: Magnesia contributes to preventing the deactivation of the nickel catalyst. []

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